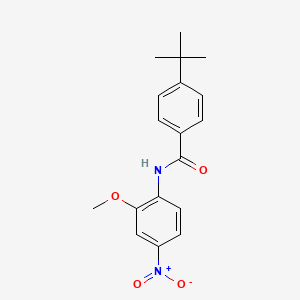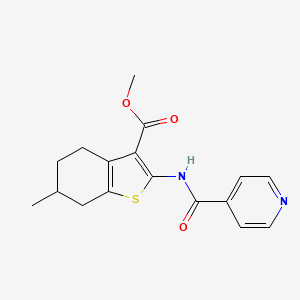![molecular formula C19H18N2O3 B5189188 4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5189188.png)
4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as DMABN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMABN is a versatile molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not well understood, but it is thought to involve the formation of a complex with metal ions that results in a change in the electronic properties of the molecule. This change in electronic properties is responsible for the observed fluorescence of this compound in the presence of metal ions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and the ability to induce apoptosis in cancer cells. This compound has also been shown to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is its versatility. This compound can be used as a fluorescent probe for the detection of metal ions, as well as a tool for the inhibition of enzyme activity and the induction of apoptosis in cancer cells. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One promising area of research involves the use of this compound as a tool for the detection and quantification of metal ions in biological samples. Other areas of research could involve the use of this compound as a therapeutic agent for the treatment of oxidative stress-related diseases or as a tool for the inhibition of enzyme activity in various applications.
Méthodes De Synthèse
4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of different methods, including the reaction of 4-dimethylaminobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base. Other methods involve the reaction of 4-dimethylaminobenzaldehyde with various substituted phenols.
Applications De Recherche Scientifique
4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for the detection and quantification of these ions in biological samples.
Propriétés
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)15-8-4-13(5-9-15)12-17-19(22)24-18(20-17)14-6-10-16(23-3)11-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPTZZGKQPJVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5189112.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)

![4-(benzylthio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5189151.png)
![2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5189157.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5189166.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)
![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)

![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)
![N-(2,5-dimethoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189217.png)
